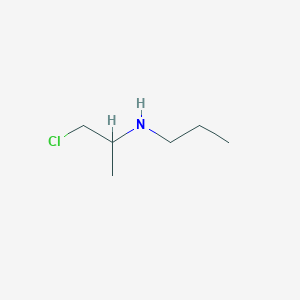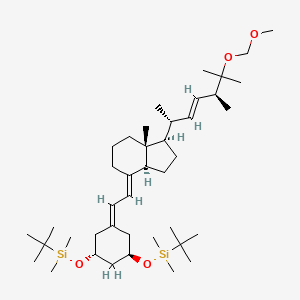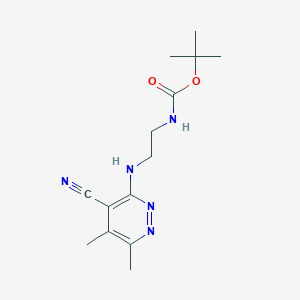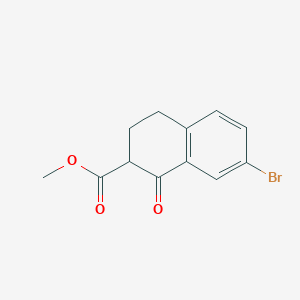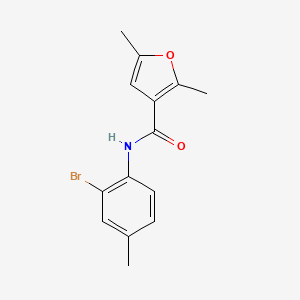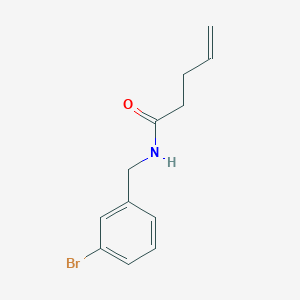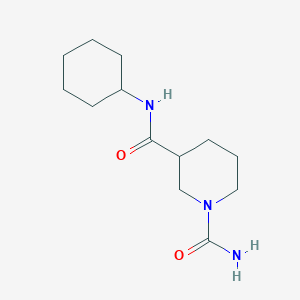
1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea is an organic compound that features a cyclohexyl group, a cyclopentyl group with a hydroxymethyl substituent, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea typically involves the reaction of cyclohexyl isocyanate with 1-(hydroxymethyl)cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexyl isocyanate} + \text{1-(hydroxymethyl)cyclopentylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-Cyclohexyl-3-(1-carboxycyclopentyl)urea.
Reduction: Formation of 1-Cyclohexyl-3-(1-(aminomethyl)cyclopentyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclohexyl)urea
- 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclobutyl)urea
- 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopropyl)urea
Uniqueness
1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea is unique due to the specific combination of cyclohexyl and cyclopentyl groups with a hydroxymethyl substituent
Propriétés
Formule moléculaire |
C13H24N2O2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1-cyclohexyl-3-[1-(hydroxymethyl)cyclopentyl]urea |
InChI |
InChI=1S/C13H24N2O2/c16-10-13(8-4-5-9-13)15-12(17)14-11-6-2-1-3-7-11/h11,16H,1-10H2,(H2,14,15,17) |
Clé InChI |
SDTUAKKCBDVXKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NC2(CCCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


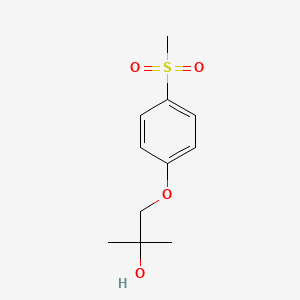
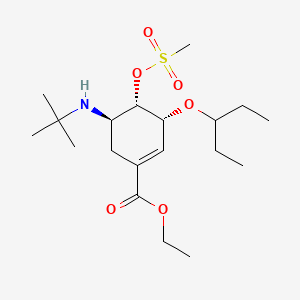

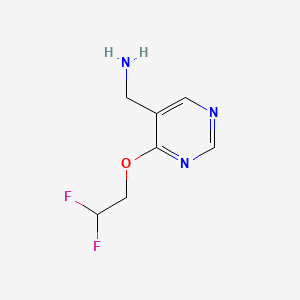
![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
